molecular formula C₂₀H₂₈N₂O₈ B1144641 Pindolol Glucuronide CAS No. 93860-29-8

Pindolol Glucuronide

Cat. No.: B1144641
CAS No.: 93860-29-8
M. Wt: 424.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pindolol Glucuronide involves the enzymatic reaction of Pindolol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT catalyzes the transfer of glucuronic acid to Pindolol, forming this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its nature as a metabolite. it can be synthesized in vitro using liver microsomes or recombinant UGT enzymes to facilitate the glucuronidation process .

Chemical Reactions Analysis

Types of Reactions: Pindolol Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating the parent compound, Pindolol .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

CAS No.

93860-29-8

Molecular Formula

C₂₀H₂₈N₂O₈

Molecular Weight

424.44

Synonyms

2-(1H-Indol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl β-D-Glucopyranosiduronic Acid; _x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.